N-butyl-N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide
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Description
N-butyl-N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.23687621 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-butyl-N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide, also known as GML-3, is the 18 kDa mitochondrial translocator protein (TSPO) . TSPO is a protein found in the outer mitochondrial membrane and plays a crucial role in cholesterol transport and steroid hormone synthesis .
Mode of Action
GML-3 interacts with TSPO, leading to changes in the mitochondrial function It is known that the interaction of gml-3 with tspo results in anxiolytic and antidepressant activity .
Biochemical Pathways
The biochemical pathways affected by GML-3 are related to its interaction with TSPO. TSPO is involved in the regulation of many cellular functions, including cell proliferation, apoptosis, and immune response
Pharmacokinetics
It is known that gml-3 has low water solubility, which can affect its bioavailability . Efforts have been made to improve the solubility of GML-3, such as creating composites with polymers .
Result of Action
The interaction of GML-3 with TSPO results in anxiolytic and antidepressant activity . GML-3 shows pronounced antidepressant and anxiolytic activity when tested on animals . .
Action Environment
The action, efficacy, and stability of GML-3 can be influenced by various environmental factors. For example, the solubility of GML-3 can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as polymers, can also affect the action of GML-3 .
Properties
IUPAC Name |
N-butyl-N-methyl-2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-4-5-13-27(3)24(31)17-29-22-12-7-6-11-21(22)26-25(29)19-15-23(30)28(16-19)20-10-8-9-18(2)14-20/h6-12,14,19H,4-5,13,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINZGVBQZSBTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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